Ethyl 2,3-dichlorobenzoylformate
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Overview
Description
Preparation Methods
Ethyl 2,3-dichlorobenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2,3-dichlorobenzoylformate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,3-dichlorobenzoic acid and ethanol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,3-dichlorobenzoylformate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,3-dichlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2,3-dichlorobenzoylformate can be compared with other similar compounds, such as:
- Ethyl 2,4-dichlorobenzoylformate
- Ethyl 2,5-dichlorobenzoylformate
- Ethyl 2,6-dichlorobenzoylformate
These compounds share similar chemical structures but differ in the position of the chlorine atoms on the benzene ring. This difference can lead to variations in their chemical reactivity and applications . This compound is unique due to its specific substitution pattern, which can influence its reactivity and suitability for certain applications .
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXVZWLBSUWYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641286 |
Source
|
Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180868-99-9 |
Source
|
Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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